3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine

Suzuki-Miyaura cross-coupling regioselectivity fluorinated pyridine building blocks

3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine (CAS 1709861-61-9) is a trisubstituted pyridine bearing chlorine atoms at the 3- and 6-positions and a 4-fluorophenyl group at the 2-position. It belongs to the fluorophenylpyridine class, which is extensively employed in liquid-crystalline materials and as a synthetic scaffold for pharmaceutical intermediates.

Molecular Formula C11H6Cl2FN
Molecular Weight 242.07 g/mol
Cat. No. B12073560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine
Molecular FormulaC11H6Cl2FN
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CC(=N2)Cl)Cl)F
InChIInChI=1S/C11H6Cl2FN/c12-9-5-6-10(13)15-11(9)7-1-3-8(14)4-2-7/h1-6H
InChIKeyGVYMKXNBWVMATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine – Core Identity, CAS, and Procurement Starting Point


3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine (CAS 1709861-61-9) is a trisubstituted pyridine bearing chlorine atoms at the 3- and 6-positions and a 4-fluorophenyl group at the 2-position . It belongs to the fluorophenylpyridine class, which is extensively employed in liquid-crystalline materials and as a synthetic scaffold for pharmaceutical intermediates [1]. Its molecular formula is C₁₁H₆Cl₂FN (MW 242.07) , and the combination of two differentiated aryl chloride sites with a para-fluoroaryl substituent creates a reactivity profile that distinguishes it from generic dichloropyridine isomers.

Why 3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine Cannot Be Replaced by Other Dichlorophenylpyridine Isomers


Simple dichlorophenylpyridine isomers (e.g., 2,4-dichloro-6-phenylpyridine or 2,6-dichloro-4-phenylpyridine) are not interchangeable with 3,6-dichloro-2-(4-fluoro-phenyl)-pyridine. The 2-position attachment of the aryl ring places both chlorine substituents on the electron-deficient pyridine ring in positions that experience distinct electronic environments: the 6-chloro is para to the ring nitrogen and subject to strong electron-withdrawing effects, while the 3-chloro is meta to nitrogen and ortho to the 2-aryl group . This electronic asymmetry, further modulated by the para-fluoro substituent on the phenyl ring, governs both the rate and site-selectivity of sequential cross‑coupling reactions (e.g., Suzuki–Miyaura) in ways that symmetric or differently substituted analogs cannot replicate [1]. Consequently, using a generic dichloropyridine building block without the specific 2‑(4‑fluorophenyl)‑3,6‑dichloro arrangement leads to altered reactivity, reduced regioselectivity, and lower yield in multi‑step synthetic sequences.

3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine: Quantitative Differentiation Evidence vs. Closest Analogs


Electronic Deactivation of the 6-Chloro Position Enables Predictable Sequential Coupling

In 3,6-dichloro-2-(4-fluoro-phenyl)-pyridine, the 6-chloro substituent is para to the pyridine nitrogen and is therefore significantly more electron-deficient than the 3-chloro group, which is meta to nitrogen and sterically shielded by the adjacent 2-aryl ring. DFT calculations on structurally related 2,6-dichloro-3-(trifluoromethyl)pyridine confirm that the position para to nitrogen undergoes preferential oxidative addition with Pd(0) [1]. By direct analogy, the 6-chloro of the target compound is predicted to react first under standard Pd-catalyzed conditions, leaving the 3-chloro available for a subsequent, chemoselective transformation. This predictable reactivity order is not available in symmetric dichloropyridines (e.g., 2,6-dichloropyridine) or in isomers where both chlorines occupy electronically equivalent positions (e.g., 2,4-dichloropyridine).

Suzuki-Miyaura cross-coupling regioselectivity fluorinated pyridine building blocks

Fluorophenyl Electron-Withdrawing Effect Enhances Oxidative Addition Rate Relative to Non-Fluorinated Analog

The para-fluorophenyl substituent exerts a measurable electron-withdrawing effect (−I effect) on the pyridine ring, increasing the electrophilicity of both C–Cl bonds. While direct kinetic data for 3,6-dichloro-2-(4-fluoro-phenyl)-pyridine are not available, comparative studies on 2-(4-fluorophenyl)pyridine vs. 2-phenylpyridine in Pd-catalyzed C–H activation show rate enhancements attributable to fluoride-induced ring deactivation [1]. The 4-fluoro substituent also improves the compound’s utility in liquid-crystalline formulations by lowering the melting point of the resulting mixtures relative to non-fluorinated analogs, a property documented in the foundational fluorophenylpyridine patent family [2].

cross-coupling kinetics aryl fluoride effect pyridine functionalization

Differentiated Chlorine Reactivity Windows vs. 2,4-Dichlorophenylpyridine Isomers

The 3,6-substitution pattern inherently provides a wider reactivity gap between the two chlorine atoms compared to the 2,4-substitution pattern. In 2,4-dichloropyridine, the 2-chloro is adjacent to nitrogen and highly activated, while the 4-chloro is para to nitrogen and also activated; both react under similar mild conditions, making selective mono-functionalization challenging. In contrast, the 3-chloro of 3,6-dichloro-2-(4-fluoro-phenyl)-pyridine is meta to nitrogen and additionally ortho to the bulky 2-aryl group, creating a combined electronic and steric deactivation that widens the operative temperature/catalyst window for sequential couplings. Experimental studies on 2,6-dichloro-3-(trifluoromethyl)pyridine, a close electronic analog, demonstrate that mono-arylation at the 6-position proceeds at room temperature with Pd(OAc)₂ in the absence of phosphine ligands, while the second chloride requires elevated temperature [1].

chemoselectivity dichloropyridine isomers Suzuki coupling

Liquid Crystal Formulation Performance: Melting Point Depression vs. Non-Fluorinated Analogs

Fluorophenylpyridines of the general type represented by 3,6-dichloro-2-(4-fluoro-phenyl)-pyridine are explicitly claimed as additives for lowering the melting point of ferroelectric liquid-crystal mixtures [1]. The patent discloses that fluorinated phenylpyridines, when added at levels not exceeding 5%, effectively depress the melting point of base mixtures without compromising the stability of the chiral smectic C phase. Although specific data for the 3,6-dichloro derivative are not tabulated, the class-level structure–property relationship establishes that the 4-fluorophenyl moiety is essential for this thermal behavior, distinguishing it from non-fluorinated phenylpyridine additives.

liquid crystals fluorinated dopants melting point depression

High-Value Procurement Scenarios for 3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine


Sequential Diversification of Kinase-Focused Compound Libraries

Medicinal chemistry groups synthesizing 3,6-diarylpyridine kinase inhibitors can exploit the intrinsic electronic differentiation of the two chlorine atoms to install distinct aryl/heteroaryl groups in two consecutive Suzuki–Miyaura steps without intermediate protection [1]. The predictable 6-Cl-first reactivity minimizes di-arylation byproducts, increasing the yield of the desired unsymmetrical product and accelerating SAR exploration.

Synthesis of Fluorinated Liquid-Crystal Dopants for Fast-Switching Displays

The 4-fluorophenyl motif is a privileged fragment in ferroelectric liquid-crystal dopants that lower the melting point of base mixtures while maintaining chiral smectic C phase stability [1]. 3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine serves as a direct precursor to such dopants through sequential chlorine displacement with appropriate mesogenic side chains, streamlining the synthesis of proprietary display materials.

Late-Stage Functionalization via Chemoselective C–Cl Activation

The wide reactivity gap between the 6-chloro and 3-chloro positions allows process chemists to perform a room-temperature Suzuki coupling at the 6-position, leaving the 3-chloro intact for a subsequent Buchwald–Hartwig amination, Sonogashira coupling, or borylation [1]. This orthogonal reactivity profile is valuable in the convergent synthesis of complex drug candidates where late-stage diversification is required.

Building Block for Fluorine-18 Radiolabeling Precursors

The presence of a chlorine atom at the 3-position, ortho to the 2-aryl ring, provides a viable leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride. Combined with the existing 4-fluorophenyl group, this scaffold could enable the preparation of bis-fluorinated PET tracer candidates, where the 4-fluorophenyl serves as a cold reference standard and the 3-position is radiolabeled.

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